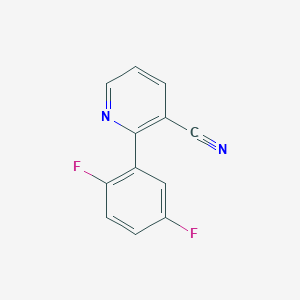

2-(2,5-Difluoro-phenyl)-nicotinonitrile

Description

Properties

Molecular Formula |

C12H6F2N2 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6F2N2/c13-9-3-4-11(14)10(6-9)12-8(7-15)2-1-5-16-12/h1-6H |

InChI Key |

KASBZUMJSAXMQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC(=C2)F)F)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Nicotinonitrile Derivatives

The structural uniqueness of 2-(2,5-Difluoro-phenyl)-nicotinonitrile lies in the positions of its substituents. Below is a comparison with key analogs:

Key Insight : The 2,5-difluorophenyl group in the target compound may confer distinct pharmacokinetic properties compared to analogs with meta-substituted fluorine (e.g., 3,5-difluoro derivatives) or larger aromatic systems (e.g., bromobenzofuran) .

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids, widely used for constructing biaryl systems. For 2-(2,5-Difluoro-phenyl)-nicotinonitrile, this method involves coupling 2-chloronicotinonitrile with (2,5-difluorophenyl)boronic acid (Figure 1).

Mechanistic Steps :

-

Oxidative Addition : Pd(0) reacts with 2-chloronicotinonitrile to form a Pd(II) complex.

-

Transmetallation : The boronic acid transfers its aryl group to the Pd(II) center.

-

Reductive Elimination : The biaryl product is released, regenerating the Pd(0) catalyst.

Optimization Parameters

-

Catalyst Systems :

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of the nitrile substrate.

-

Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

Table 1: Representative Suzuki-Miyaura Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 65 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 78 |

Cyanation of Halogenated Precursors

Ullmann-Type Cyanation

This method involves substituting a halogen atom (e.g., bromine) at the 3-position of 2-(2,5-difluorophenyl)pyridine with a nitrile group using copper cyanide (CuCN).

Synthetic Route :

-

Synthesis of 3-bromo-2-(2,5-difluorophenyl)pyridine : Achieved via bromination of 2-(2,5-difluorophenyl)pyridine using N-bromosuccinimide (NBS) under radical conditions.

-

Cyanation : Reaction of the brominated intermediate with CuCN in DMF at 120°C for 8 hours.

Challenges :

-

Side Reactions : Competing hydrolysis of CuCN to form amides.

-

Purification : Column chromatography is required to isolate the nitrile product (yield: 50–60%).

Palladium-Mediated Cyanation

An alternative employs Pd₂(dba)₃ and Xantphos with zinc cyanide (Zn(CN)₂) in a microwave-assisted reaction. This method reduces reaction time to 1–2 hours with yields up to 75%.

Nucleophilic Aromatic Substitution (NAS)

Substitution of Activated Pyridines

Electron-deficient pyridines undergo NAS with cyanide ions. For this compound, this requires a 3-nitro or 3-sulfonyl precursor to activate the ring for cyanide attack.

Procedure :

-

Activation : Introduce a nitro group at the 3-position via nitration.

-

Cyanide Displacement : Treat with KCN in dimethyl sulfoxide (DMSO) at 150°C.

Limitations :

-

Low regioselectivity due to competing substitution at other positions.

-

Harsh conditions may degrade the difluorophenyl moiety.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 65–78 | 90–95 | High | Moderate |

| Ullmann Cyanation | 50–60 | 85–90 | Moderate | Low |

| Palladium Cyanation | 70–75 | 92–97 | High | High |

| NAS | 30–40 | 75–80 | Low | Low |

Critical Considerations for Industrial Application

Catalyst Recovery

Solvent Sustainability

-

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or water-ethanol mixtures to reduce environmental impact.

Purification Challenges

-

Crystallization : The nitrile’s low polarity complicates recrystallization. Mixed solvents (e.g., hexane/ethyl acetate) improve crystal formation.

Q & A

Q. What synthetic methodologies are recommended for 2-(2,5-Difluoro-phenyl)-nicotinonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated pyridine derivative and a boronic acid. For example:

- Step 1 : React 2-chloronicotinonitrile with 2,5-difluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.

- Step 2 : Optimize conditions (e.g., solvent: DMF/water mixture, temperature: 80–100°C, reaction time: 12–24 hours).

- Yield Enhancement : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and nitrile group presence.

- IR Spectroscopy : Confirm C≡N stretch (~2200 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₂H₆F₂N₂).

- X-ray Crystallography : For definitive 3D structural confirmation (if single crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.

- Cytotoxicity Testing : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility Assessment : Determine solubility in DMSO and aqueous buffers (PBS) for in vitro dosing .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of the nitrile group in nucleophilic substitution reactions?

- Methodological Answer : The nitrile group undergoes nucleophilic attack (e.g., by Grignard reagents or LiAlH₄) via a two-step process:

- Step 1 : Coordination of the nucleophile to the electron-deficient nitrile carbon.

- Step 2 : Elimination of cyanide or protonation to form amines/alcohols.

Computational studies (DFT) can model transition states and predict regioselectivity .

Q. How can computational modeling predict binding interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., kinases).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with fluorophenyl groups) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell line passage number).

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves to confirm potency ranges.

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.